Beta-Amyloid (1-28) is a peptide derived from the amyloid precursor protein, playing a significant role in the pathogenesis of Alzheimer's disease. This peptide is primarily studied in rodent models, particularly in mice and rats, to understand its implications in neurodegenerative processes. The classification of Beta-Amyloid (1-28) falls under neuropeptides and amyloidogenic peptides, with its primary source being the proteolytic processing of amyloid precursor protein by beta-secretase and gamma-secretase enzymes.
Methods of Synthesis
Beta-Amyloid (1-28) can be synthesized through several methods, including:
Technical Details
The synthesis typically requires protecting groups to prevent unwanted reactions during the assembly process. High-performance liquid chromatography is often employed for purification, ensuring that the final product is free from contaminants and correctly folded.
Structure
The molecular structure of Beta-Amyloid (1-28) consists of 28 amino acids, with a sequence that influences its aggregation properties. The structure has been characterized using techniques such as nuclear magnetic resonance and X-ray crystallography, revealing a propensity to form beta-sheet structures conducive to amyloid fibril formation.
Data
Key structural data includes:
Reactions Involved
Beta-Amyloid (1-28) undergoes several chemical reactions that contribute to its aggregation:
Technical Details
Studies have shown that environmental factors such as pH, temperature, and ionic strength can significantly influence these reactions, affecting the stability and aggregation rate of Beta-Amyloid (1-28).
Process
The mechanism of action for Beta-Amyloid (1-28) involves its aggregation into oligomers and fibrils that are toxic to neurons. These aggregates disrupt synaptic function and trigger inflammatory responses in the brain.
Data
Physical Properties
Chemical Properties
Scientific Uses
Beta-Amyloid (1-28) is extensively used in research related to Alzheimer's disease:
Research continues to explore the multifaceted roles of Beta-Amyloid (1-28), aiming to unravel its complexities in neurodegeneration and develop effective therapeutic strategies against Alzheimer's disease.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3